molecular formula C15H11FINO2 B4193109 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile

4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile

Cat. No. B4193109
M. Wt: 383.16 g/mol
InChI Key: NAIIVXKMAZJQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile, also known as FIBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FIBO belongs to the class of benzyl ether derivatives and has a molecular weight of 408.17 g/mol.

Mechanism of Action

The exact mechanism of action of 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile is not fully understood, but it is believed to act as an antagonist of the CXCR4 receptor. This receptor is involved in several biological processes, including cell migration, proliferation, and differentiation. By blocking this receptor, 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has been found to have several biochemical and physiological effects. In one study, 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile was found to reduce the levels of pro-inflammatory cytokines in mice with inflammatory bowel disease. Another study found that 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile can induce apoptosis, or programmed cell death, in cancer cells. 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has also been shown to decrease the migration of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile in lab experiments is its specificity for the CXCR4 receptor. This allows researchers to study the effects of blocking this receptor without affecting other biological processes. However, the low yield of the synthesis method and the high cost of the compound may limit its use in some experiments.

Future Directions

There are several future directions for research on 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile's potential therapeutic applications in other diseases, such as cancer and HIV. Additionally, the use of 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile as a radiotracer in PET imaging may be further explored. Overall, 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has shown promising results in scientific research and may have potential as a therapeutic agent in the future.

Scientific Research Applications

4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has been found to have potential therapeutic applications in several scientific research studies. One study found that 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has anti-inflammatory properties and can be used to treat inflammatory bowel disease. Another study found that 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile can inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. 4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.

properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FINO2/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIIVXKMAZJQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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